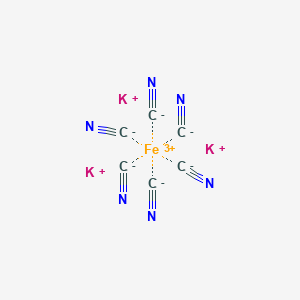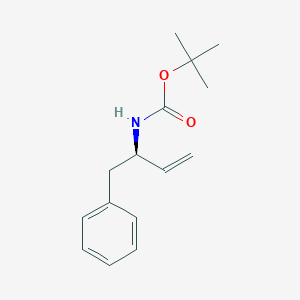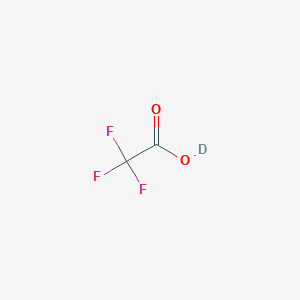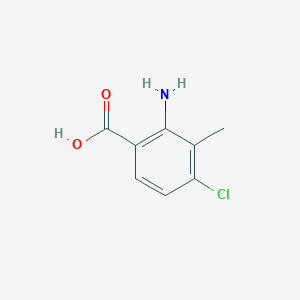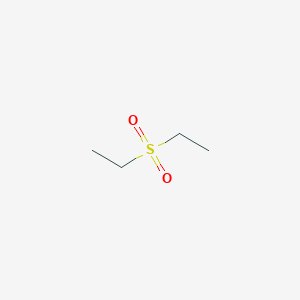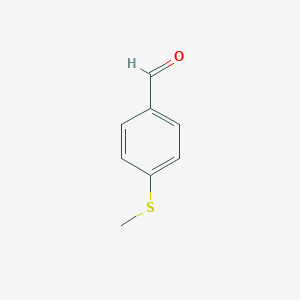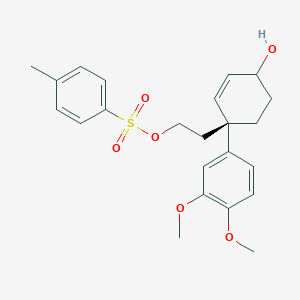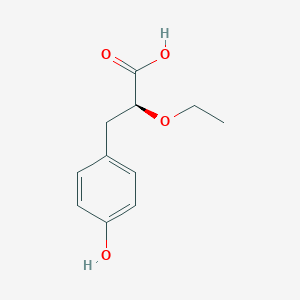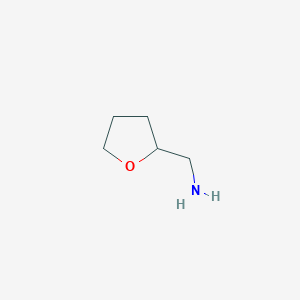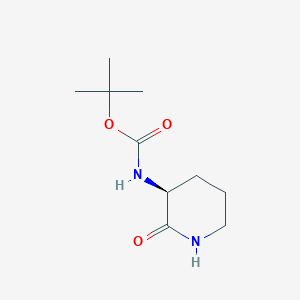
(S)-3-(Boc-amino)-2-piperidone
Übersicht
Beschreibung
“(S)-3-(Boc-amino)-2-piperidone” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. It is particularly used in the protection of amines . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Molecular Structure Analysis
The molecular structure of “(S)-3-(Boc-amino)-2-piperidone” can be analyzed using various techniques such as NMR spectroscopy . The structure can be determined by considering the chemical shifts, integrals, and multiplicities .
Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated . This procedure requires intermediary esterification but even with small ester groups occasionally the combined bulk of sidechain and protecting groups provides difficulties in the final steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(Boc-amino)-2-piperidone” can be inferred from similar compounds. For instance, Valine, a Boc-amino acid, has a molecular weight of 117.14634 g/mol and a molecular formula of C5H11NO2 .
Wissenschaftliche Forschungsanwendungen
Use as a Protecting Group in Organic Chemistry
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
The compound “(S)-3-(Boc-amino)-2-piperidone” or “(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate” is commonly used as a protecting group for amines in organic chemistry . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .
Detailed Description of the Methods of Application or Experimental Procedures
The precursor is Di-tert-butyl decarbonate which is a great electrophile for a nucleophilic addition of the amine . The first part is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .
Thorough Summary of the Results or Outcomes Obtained
The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) . The reaction is typically very easy, and we can see it happening by the CO2 bubbling out of the solution .
Use in Peptide Synthesis
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
The Boc group is the most used protection of amino groups for example in the synthesis of peptides . Peptides are short chains of amino acids that can have a wide range of functions in the body, including acting as hormones, neurotransmitters, and growth factors .
Detailed Description of the Methods of Application or Experimental Procedures
The Boc group is added to the amine using Di-tert-butyl decarbonate, which is a great electrophile for a nucleophilic addition of the amine . The first part is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .
Thorough Summary of the Results or Outcomes Obtained
The Boc group protects the amino group during peptide synthesis, allowing for the selective addition of other amino acids . Once the peptide chain is complete, the Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) . This reaction is typically very easy, and we can see it happening by the CO2 bubbling out of the solution .
Use in the Fabrication of Functional Materials
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
Detailed Description of the Methods of Application or Experimental Procedures
The Fmoc group is added to the amino acids or short peptides, which then self-assemble into functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of the building blocks .
Thorough Summary of the Results or Outcomes Obtained
The self-assembled materials have shown potential for various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Use in Pharmaceutical Research and Development
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Detailed Description of the Methods of Application or Experimental Procedures
Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C . The same catalyst/solvent combination is ineffective in batch conditions, due to the much lower temperature of refluxing THF .
Thorough Summary of the Results or Outcomes Obtained
Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per h per g cat, sustained over 9 h . The active sites of the zeolite do not appear to be directly associated with the Al framework substitution in the micropores .
Safety And Hazards
The safety data sheet for a similar compound, (S)-(-)-2-(BOC-amino)-1,4-butanediol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers
Several relevant papers were found during the search. One paper discusses the dual protection of amino functions involving Boc . Another paper discusses an efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media . These papers provide valuable insights into the synthesis, properties, and applications of Boc-protected amines like “(S)-3-(Boc-amino)-2-piperidone”.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBSATYPIISWFD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238933 | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Boc-amino)-2-piperidone | |
CAS RN |
92235-39-7 | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)
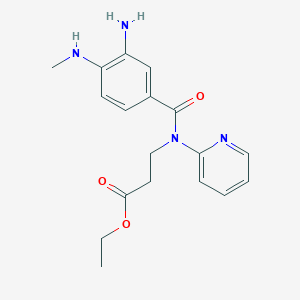
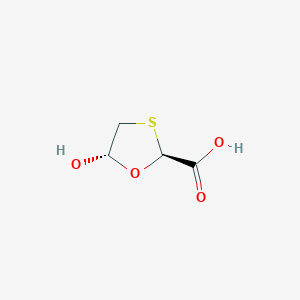
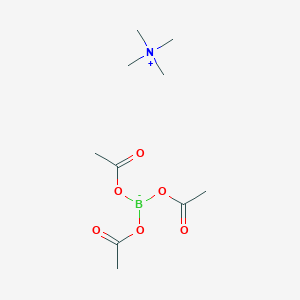
![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)
